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Introduction

TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the
CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] The
CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific
demethylase 1 (LSD1), plays a crucial role in transcriptional repression.[3][4] In cancers with
loss-of-function mutations in the STK11 tumor suppressor gene, the CoOREST complex
contributes to an immune-evasive tumor microenvironment, leading to resistance to immune
checkpoint inhibitors like anti-PD-1 therapy.[1][5][6] TNG260 is designed to reverse this
immune evasion by inhibiting the deacetylase activity of HDAC1 within the COREST complex.
[1][6] This inhibition leads to increased histone acetylation, chromatin remodeling, and the
upregulation of immunomodulatory genes, including those involved in antigen presentation and
T-cell recruitment.[1][5] Consequently, TNG260 sensitizes STK11-mutant tumors to anti-PD-1
immunotherapy.[5][6]

These application notes provide detailed protocols for a selection of key cell-based assays to
evaluate the efficacy of TNG260 in relevant cancer cell models.

CoREST Signaling Pathway and TNG260 Mechanism
of Action
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Caption: TNG260 inhibits the COREST complex, leading to an anti-tumor immune response.
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Application Note 1: Assessment of COREST Target
Engagement by Histone Acetylation Assay

Principle

TNG260 inhibits the HDAC1 component of the COREST complex, leading to an accumulation
of acetylated histones, a hallmark of chromatin relaxation and transcriptional activation.[1]
Western blotting is a robust method to detect the increase in specific histone acetylation marks
(e.g., acetylated-Histone H3 at Lysine 9, Ac-H3K9, or Lysine 27, Ac-H3K27) in cells treated with
TNG260, thereby confirming target engagement.[2][7]

Protocol: Western Blot for Histone Acetylation
e Cell Culture and Treatment:

o Seed STK11-mutant cancer cell lines (e.g., A549, or MC38 cells with STK11 knockout) in
6-well plates.[7][8]

o Allow cells to adhere and reach 70-80% confluency.

o Treat cells with a dose range of TNG260 (e.g., 10 nM - 1 uM) or vehicle control (e.g., 0.1%
DMSO) for a specified time (e.g., 24-48 hours).[1]

¢ Histone Extraction:

Wash cells twice with ice-cold PBS.

o

o

Lyse cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease
and HDAC inhibitors.[9]

o

Alternatively, perform acid extraction for histone enrichment.

[¢]

Quantify protein concentration using a BCA or Bradford assay.[9]

e SDS-PAGE and Protein Transfer:
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o Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-
10 minutes.[9]

o Load equal amounts of protein (e.g., 20-30 pg of whole-cell lysate or 0.5 ug of purified
histones) onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low
molecular weight histones.[9]

o Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 um pore size is
recommended for small histone proteins).

e Immunoblotting:

o Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered
saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for an acetylated histone mark
(e.g., anti-acetyl-H3K9 or anti-acetyl-H3K27) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again three times with TBST.

o To normalize for loading, probe a separate membrane or strip and re-probe the same
membrane with an antibody against total Histone H3 or another loading control like (3-
actin.[2][10]

o Detection and Analysis:

[e]

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

[e]

Quantify band intensities using densitometry software (e.g., ImageJ).[10]

o

Normalize the intensity of the acetylated histone band to the total histone or loading
control band.[2][10]
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o Present data as fold change relative to the vehicle-treated control.

Quantitative Data Summary

TNG260
. . . Measured o
Cell Line Concentrati  Duration . Result Citation
Endpoint
on
STK11-
deficient 80 mg and Acetyl-H3K9
) 7 days Increased [2][11]
tumors (in 120 mg levels
Vivo)
STK11-
deficient 80 mg and Histone H4K5
N/A ) Increased [11]
tumors 120 mg QD acetylation
(clinical)

Application Note 2: Evaluation of
Immunomodulatory Effects on Gene Expression

Principle

A key mechanism of TNG260's efficacy is the transcriptional reprogramming of cancer cells to
create a more immunologically active tumor microenvironment.[7][12] This involves the
upregulation of genes associated with innate and adaptive immunity, such as T-cell-recruiting
chemokines (e.g., CXCL9, CXCL10) and genes involved in antigen presentation (e.g., MHC
class | components, PD-L1).[1][12] Quantitative Real-Time PCR (gRT-PCR) is a sensitive
method to measure changes in the mRNA levels of these target genes following TNG260
treatment.[13]

Protocol: Quantitative RT-PCR (QRT-PCR)
e Cell Culture and Treatment:

o Culture STK11-mutant cancer cells (e.g., MC38-sgStk11) as described in Application Note
1.[1]
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o Treat cells with TNG260 (e.g., 400 nM) or vehicle control for a suitable duration (e.g., 48-
72 hours) to allow for transcriptional changes.[1]

e RNA Extraction and cDNA Synthesis:

o Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy kit) according
to the manufacturer's instructions.[13]

o Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

o Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 pug)
using a reverse transcription kit with oligo(dT) or random hexamer primers.[14][15]

e gRT-PCR Reaction:

o Prepare the gPCR reaction mix in a 96- or 384-well plate. Each reaction should contain
diluted cDNA, forward and reverse primers for the gene of interest (e.g., CXCL9, CXCL10,
CD274 (PD-L1)), and a SYBR Green or probe-based gPCR master mix.[13][14]

o Include a no-template control (NTC) for each primer set to check for contamination.[16]
o Run reactions in triplicate for each sample and gene.[14]
o Data Analysis:
o Perform the gPCR reaction in a real-time PCR cycler.
o Determine the cycle threshold (Ct) values for each reaction.

o Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH,
ACTB).[13]

o Calculate the relative gene expression using the 2-AACt method.[13]

o Present the results as fold change in gene expression in TNG260-treated cells compared
to vehicle-treated cells.

Quantitative Data Summary
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TNG260 Fold
Cell Line Concentrati  Duration Gene Target Change Citation
on (mRNA)
CXCLS9,
MC38-
400 nM 48 hours CXCL10, Increased [1]
sgStk11l
CXCL11
Antigen
STK11- N N _
o Not specified Not specified presentation Upregulated [1][12]
deficient cells
genes
Interferon-
STK11- -~ -~ gamma
. Not specified Not specified Upregulated [12]
deficient cells pathway
genes

Application Note 3: T-cell Migration (Chemotaxis)
Assay

Principle

TNG260 treatment induces cancer cells to secrete chemokines like CXCL9 and CXCL10,
which act as chemoattractants for immune cells, particularly activated T-cells expressing the
CXCR3 receptor.[1][17] A transwell migration assay, also known as a Boyden chamber assay,
is a standard method to quantify the ability of conditioned media from TNG260-treated cancer
cells to promote T-cell migration in vitro.[18]

Experimental Workflow: T-cell Migration Assay
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Caption: Workflow for assessing T-cell migration towards TNG260-treated cancer cells.
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Protocol: Transwell Migration Assay
e Preparation of Conditioned Media:
o Culture STK11-mutant cancer cells to ~70% confluency in complete media.

o Replace with serum-free or low-serum media and treat with TNG260 (e.g., 400 nM) or
vehicle for 48 hours.[1]

o Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at
-80°C or use immediately.

o Preparation of T-cells:

o Isolate primary human or mouse T-cells (e.g., CD8+ T-cells) from peripheral blood
mononuclear cells (PBMCSs) or spleens.

o Activate T-cells for 2-3 days using anti-CD3/CD28 antibodies or other appropriate stimuli.
» Migration Assay Setup:

o Use a transwell plate with inserts containing a porous membrane (e.g., 5 or 8 um pore
size, suitable for lymphocytes).

o Add 600 puL of the prepared conditioned media to the lower wells of the plate. Include a
negative control (unconditioned media) and a positive control (media with a known
chemoattractant like recombinant CXCL10).

o Resuspend activated T-cells in serum-free media and add 100 pL containing a specific
number of cells (e.g., 1 x 105 cells) to the upper chamber of each insert.

e Incubation and Quantification:

o Incubate the plate at 37°C in a COz incubator for 4 to 24 hours. The optimal time should

be determined empirically.

o After incubation, remove the inserts.
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o Quantify migrated cells in the lower chamber using one of the following methods:

» Cell Counting: Collect the media from the lower chamber and count the cells using a
hemocytometer or an automated cell counter.

» Flow Cytometry: Stain the cells in the lower chamber for T-cell markers (e.g., CD3, CD8)
and count them using a flow cytometer with counting beads.

= Viability Assay: Add a viability reagent (e.g., CellTiter-Glo) to the lower chamber and
measure luminescence, which is proportional to the number of viable migrated cells.

o Data Analysis:
o Calculate the number or percentage of migrated T-cells for each condition.

o Compare the migration towards conditioned media from TNG260-treated cells versus
vehicle-treated cells.

Quantitative Data Summary

Cancer Cell TNG260 o
) Effector Cells Result Citation
Line Treatment
TNG260
reverses the
STK11 wild-type 400 nM for 48 ] negative effect of
) Activated T-cells [1]
(with STK11 KO)  hours STK11 loss on T-
effector cell
migration.

Application Note 4: Cell Viability and Cytotoxicity
Assays

Principle

While the primary mechanism of TNG260 is immunomodulatory rather than directly cytotoxic, it
is essential to assess its effect on the viability and proliferation of cancer cells.[6][8] Standard
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cell viability assays, such as those based on metabolic activity (MTT) or ATP content (CellTiter-
Glo), are used to determine the half-maximal inhibitory concentration (ICso) and to understand
the direct anti-proliferative effects of the compound.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo)
e Cell Seeding:

o Seed cancer cells (e.g., A549, MC38) in a 96-well, opaque-walled plate at a
predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 pL of culture medium.

o Incubate overnight to allow for cell attachment.
e Compound Treatment:
o Prepare serial dilutions of TNG260 in culture medium.

o Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and
wells with medium only (for background measurement).

o Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2
atmosphere.

e Assay Procedure:

o

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

[¢]

Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each
well (e.g., 100 pL).

[¢]

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
» Data Acquisition and Analysis:

o Measure luminescence using a plate reader.
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o Subtract the average background luminescence from all experimental wells.
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the percentage of viability against the logarithm of the TNG260 concentration and use
a non-linear regression model (e.qg., log(inhibitor) vs. response) to determine the ICso
value.

Quantitative Data Summary

Parameter Value Cell Line Assay Citation

Cellular ICso of

110 nM Not specified NanoBRET [8]
HDAC1

Cellular ICso of

1070 nM Not specified NanoBRET [8]
HDAC3

Selectivity for
~500-fold over N ) )

CoREST ) Not specified Biochemical [1][12]
NuRD and Sin3

complex

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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